molecular formula C20H26N4O4 B2549113 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine CAS No. 946371-57-9

4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine

Cat. No.: B2549113
CAS No.: 946371-57-9
M. Wt: 386.452
InChI Key: SEXXUGKATPHXNM-UHFFFAOYSA-N
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Description

4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine: is a synthetic organic compound that features a piperazine ring substituted with a 3,5-dimethoxybenzoyl group and a pyrimidine ring substituted with an ethoxy and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the piperazine intermediate: The piperazine ring is first substituted with a 3,5-dimethoxybenzoyl group through a nucleophilic substitution reaction.

    Formation of the pyrimidine intermediate: The pyrimidine ring is synthesized separately, incorporating ethoxy and methyl groups through alkylation reactions.

    Coupling reaction: The piperazine and pyrimidine intermediates are then coupled together under specific conditions, often involving a catalyst and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include:

    Use of high-purity reagents: Ensuring the starting materials are of high purity to minimize side reactions.

    Optimization of reaction conditions: Adjusting temperature, pressure, and reaction time to maximize yield.

    Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the benzoyl group to a benzyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or pyrimidine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted piperazine/pyrimidine compounds.

Scientific Research Applications

4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action of 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:

    Binding to receptors: Modulating the activity of receptors involved in various biological processes.

    Inhibiting enzymes: Blocking the activity of enzymes that play a role in disease pathways.

    Altering signaling pathways: Affecting intracellular signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]phenylamine: Similar structure with a phenylamine group instead of a pyrimidine ring.

    1-(3,5-dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine: Contains a fluorophenyl group instead of a pyrimidine ring.

Uniqueness

4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine is unique due to its combination of a piperazine ring with a 3,5-dimethoxybenzoyl group and a pyrimidine ring with ethoxy and methyl substitutions. This unique structure may confer distinct biological activities and pharmacological properties compared to similar compounds.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-5-28-19-13-18(21-14(2)22-19)23-6-8-24(9-7-23)20(25)15-10-16(26-3)12-17(11-15)27-4/h10-13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXXUGKATPHXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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